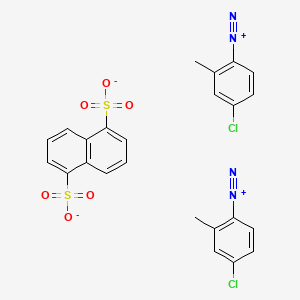
Lauryl sulfate tris salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauryl sulfate tris salt: is a chemical compound with the molecular formula C14H33NO7S . It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound consists of a decyl sulfate group and a [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety, which contribute to its unique chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lauryl sulfate tris salt typically involves the reaction of decyl alcohol with sulfuric acid to form decyl sulfate. This is followed by the reaction with [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium to yield the final product. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are often employed.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, Lauryl sulfate tris salt is used as a surfactant in various reactions and processes. It helps in the formation of micelles and can be used to stabilize emulsions .
Biology: The compound is used in biological research for cell lysis and protein extraction due to its surfactant properties. It helps in breaking down cell membranes and solubilizing proteins .
Medicine: In medicine, it is used in formulations for drug delivery systems. Its ability to form micelles makes it useful for encapsulating hydrophobic drugs and enhancing their bioavailability .
Industry: Industrially, it is used in the production of detergents, shampoos, and other cleaning products. Its surfactant properties help in removing dirt and grease effectively .
Mécanisme D'action
The mechanism of action of Lauryl sulfate tris salt involves its ability to reduce surface tension and form micelles. The decyl sulfate group interacts with hydrophobic molecules, while the [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety interacts with hydrophilic molecules. This dual interaction allows the compound to solubilize various substances and enhance their dispersion in aqueous solutions .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Cetyltrimethylammonium bromide: A cationic surfactant with different applications.
Triton X-100: A nonionic surfactant used in similar applications.
Uniqueness: Lauryl sulfate tris salt is unique due to its specific combination of sulfate and azanium groups, which provide distinct surfactant properties. Its ability to form stable micelles and interact with both hydrophobic and hydrophilic molecules makes it versatile in various applications .
Propriétés
IUPAC Name |
decyl sulfate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVPKTHOBIZUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOS(=O)(=O)[O-].C(C(CO)(CO)[NH3+])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![sodium;(6S,7S)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7824052.png)









